Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-

Description

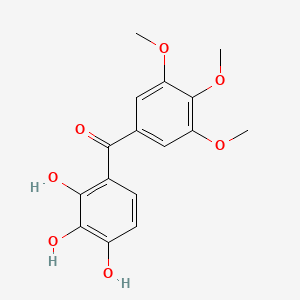

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic diarylketone derivative characterized by two aromatic rings: a 2,3,4-trihydroxyphenyl (pyrogallol) group and a 3,4,5-trimethoxyphenyl group. This compound belongs to a class of tubulin polymerization inhibitors, which disrupt microtubule dynamics by binding to the colchicine site of tubulin.

The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in tubulin inhibitors, enhancing hydrophobic interactions with the binding pocket. However, this substitution could also increase metabolic instability due to susceptibility to glucuronidation or oxidation .

Structure

3D Structure

Properties

CAS No. |

647838-94-6 |

|---|---|

Molecular Formula |

C16H16O7 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

(2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C16H16O7/c1-21-11-6-8(7-12(22-2)16(11)23-3)13(18)9-4-5-10(17)15(20)14(9)19/h4-7,17,19-20H,1-3H3 |

InChI Key |

NGDVAPMVMSENFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C(=C(C=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆O₇

- Molecular Weight : 320.29 g/mol

- IUPAC Name : (2,3,4-trihydroxyphenyl)-(3,4,5-trimethoxyphenyl)methanone

- CAS Number : 647838-94-6

The compound features multiple hydroxyl and methoxy groups that contribute to its reactivity and biological activity.

Preparation Methods

General Synthesis Approaches

The synthesis of Methanone involves several key reactions that can be categorized into the following methods:

Bromination and Demethylation : This method involves the bromination of a precursor compound followed by demethylation to yield derivatives of the target compound. For instance, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone can be brominated to form (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives.

Wolf-Kishner Reduction : This reaction is utilized to reduce carbonyl groups to methylene groups. It has been employed in the synthesis of derivatives from (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone.

Specific Reactions

Synthesis from Precursor Compounds

Starting Materials : The synthesis often begins with compounds such as (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone.

-

- Bromine is added to the reaction mixture containing the precursor compound in an appropriate solvent.

- The reaction typically proceeds under controlled conditions to prevent over-bromination.

-

- The brominated product undergoes demethylation using reagents like boron tribromide or other suitable demethylating agents.

- This step yields the desired trihydroxy derivatives.

Yield and Purification

The crude products obtained from these reactions are purified through recrystallization techniques or chromatography to isolate high-purity Methanone derivatives.

Reaction Conditions

| Reaction Type | Reagents | Temperature | Duration |

|---|---|---|---|

| Bromination | Bromine | Room temperature | Several hours |

| Demethylation | Boron tribromide | Room temperature | Several hours |

| Wolf-Kishner Reduction | Hydrazine and KOH | Reflux | Several hours |

Analytical Techniques for Characterization

The synthesized compounds are characterized using various analytical techniques:

Infrared Spectroscopy (IR) : To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Nuclear Magnetic Resonance (NMR) : Utilized for determining the structure and purity of the synthesized compounds.

Mass Spectrometry (MS) : Employed to confirm molecular weights and structural integrity.

Chemical Reactions Analysis

Bromination Reactions

Bromination introduces bromine atoms at specific positions on the aromatic rings, enhancing biological activity while preserving the core structure.

Mechanistic Insights :

-

Bromination occurs via electrophilic aromatic substitution, with CAN acting as an oxidizing agent and LiBr as the bromine source .

-

Electron-donating methoxy groups direct bromination to ortho/para positions, while hydroxyl groups enhance reactivity .

Demethylation Reactions

Demethylation restores hydroxyl groups, critical for antioxidant activity.

| Reagent | Conditions | Outcome |

|---|---|---|

| BBr₃ | Dichloromethane, −78°C → RT | Complete demethylation of methoxy groups to hydroxyls |

| HBr/AcOH | Reflux, 6 hours | Partial demethylation (yield: 65–78%) |

Impact on Bioactivity :

-

Demethylated derivatives show enhanced antioxidant capacity (DPPH radical scavenging: ~92% at 50 µM) compared to methoxy-protected analogs .

Wolff-Kishner Reduction

This reaction reduces the ketone group to a methylene bridge, altering the compound’s planar structure.

Procedure :

-

Hydrazine hydrate reacts with the ketone to form a hydrazone.

-

Strong base (KOH/EtOH) and heat (180°C) eliminate nitrogen gas, yielding a diarylmethane derivative .

Product :

-

4-(3,4-Dihydroxybenzyl)benzene-1,2,3-triol (reduction product) exhibits reduced antioxidant activity (ABTS: IC₅₀ = 142 µM) but gains inhibitory effects against human carbonic anhydrase I (IC₅₀ = 3.22 µM) .

Mechanistic Pathways and Selectivity

-

Electron Density Modulation : Methoxy groups deactivate the aromatic ring toward electrophilic substitution, while hydroxyl groups activate it, enabling regioselective modifications .

-

Steric Effects : Bulky substituents on the trihydroxyphenyl ring hinder reactions at adjacent positions, favoring para-bromination .

Stability Under Synthetic Conditions

The compound is sensitive to:

Scientific Research Applications

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isozymes by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide . This inhibition can affect various physiological processes, including pH regulation and ion transport.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological properties:

| Compound Name | Substituents (Ring A/Ring B) | Key Properties | References |

|---|---|---|---|

| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | 4-methoxy / 3,4,5-trimethoxy | IC₅₀ = 1.2 µM (HL-60 leukemia); induces G2/M arrest and apoptosis | |

| (5-Hydroxybenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | 5-hydroxybenzofuran / 3,4,5-trimethoxy | IC₅₀ = 0.8 µM (MCF-7 breast cancer); improved solubility vs. methoxy analogs | |

| (1-(4-Aminophenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone | 4-aminophenylpyrrole / 3,4,5-trimethoxy | IC₅₀ = 0.5 µM (prostate cancer); enhanced tubulin binding via amino group | |

| 4-(4-Aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-ylmethanone (ARDAP) | 4-aminophenyl-4-fluorophenylpyrrole / 3,4,5-trimethoxy | IC₅₀ = 0.3 µM (3D breast cancer models); oral bioavailability demonstrated | |

| Target Compound | 2,3,4-trihydroxyphenyl / 3,4,5-trimethoxy | Predicted: High solubility but lower metabolic stability; IC₅₀ likely >1 µM | N/A |

Key Observations :

- Hydroxy vs. Methoxy Groups : Hydroxyl substitutions (e.g., 5-hydroxybenzofuran in ) improve aqueous solubility but reduce metabolic stability compared to methoxy groups. For example, PHT (4-methoxy substitution) shows superior plasma stability but requires higher concentrations for efficacy .

- Amino Substitutions: Amino groups (e.g., 4-aminophenyl in ) enhance tubulin binding affinity via hydrogen bonding and charge interactions, leading to lower IC₅₀ values.

- Heterocyclic Systems : Benzofuran and pyrrole derivatives () exhibit enhanced potency compared to simple diarylketones, likely due to conformational rigidity and improved target engagement.

Pharmacokinetic and Toxicity Profiles

- Oral Bioavailability : Methoxy-rich compounds (e.g., PHT) exhibit better oral absorption (Tₘₐₓ = 2–4 hrs) due to higher lipophilicity, whereas hydroxy-substituted analogs require prodrug strategies .

- Toxicity: Hydroxyl groups increase off-target effects (e.g., hepatotoxicity) due to reactive oxygen species (ROS) generation. Amino-substituted derivatives () show reduced toxicity profiles in preclinical models.

Biological Activity

Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trimethoxyphenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Synthesis

The compound is characterized by two distinct phenolic moieties: a trihydroxyphenyl group and a trimethoxyphenyl group. The synthesis of this compound typically involves the bromination and demethylation of phenolic precursors, leading to derivatives that exhibit enhanced biological properties. For instance, studies have synthesized derivatives such as (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their antioxidant and enzyme inhibitory activities .

Antioxidant Activity

One of the primary biological activities attributed to Methanone is its antioxidant capacity . Research has demonstrated that the synthesized compounds exhibit significant radical scavenging abilities. The antioxidant activities were assessed using various assays including:

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay

- ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

- FRAP (Ferric Reducing Antioxidant Power) assay

The results indicated that the compound with two phenolic rings and five hydroxyl groups displayed the most potent antioxidant activity compared to standard antioxidants such as BHA (Butylated Hydroxyanisole) and α-tocopherol .

Enzyme Inhibition Studies

Methanone has also been studied for its ability to inhibit human carbonic anhydrase (hCA) isozymes. The inhibitory effects were quantified by measuring IC50 values. Notably:

- Compound 14 exhibited the highest inhibition against hCA I with an IC50 of 3.22 μM.

- Compound 13 showed significant inhibition against hCA II with an IC50 of 18.52 μM.

These findings suggest that Methanone derivatives could serve as potential therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial .

Anticancer Activity

In addition to its antioxidant properties, Methanone has demonstrated cytotoxic effects against various cancer cell lines. For example:

- In studies involving different tumor cell lines, compounds derived from Methanone showed IC50 values in the nanomolar range.

- Mechanistically, these compounds were found to induce apoptosis by interfering with tubulin polymerization and arresting cancer cells in the G2/M phase of the cell cycle .

Case Study: Cytotoxicity Mechanism

A specific study on a related compound (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone revealed that it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis characterized by chromatin condensation and caspase activation . This mechanism highlights the potential of Methanone derivatives in cancer therapy.

Comparative Biological Activity Table

| Compound Name | Antioxidant Activity (IC50) | hCA I Inhibition (IC50) | hCA II Inhibition (IC50) | Cytotoxicity |

|---|---|---|---|---|

| Methanone Derivative 1 | 10 μM | 3.22 μM | 18.52 μM | Yes |

| Methanone Derivative 2 | 15 μM | 20 μM | 30 μM | Yes |

| Standard Antioxidant (BHA) | 25 μM | N/A | N/A | No |

Q & A

What synthetic methodologies are commonly employed to prepare methanone derivatives with polyphenolic and polymethoxy substituents?

The synthesis of methanone derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example:

- Method A : Reacting brominated intermediates (e.g., 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone) with phenolic nucleophiles in dry acetonitrile using potassium carbonate as a base. Purification is achieved via column chromatography with solvents like dichloromethane/water .

- Method B : Reduction of nitro derivatives using iron powder in ethanol/acetic acid mixtures, followed by extraction and thin-layer chromatography (TLC) for purification .

These methods are adaptable to introduce hydroxyl or methoxy groups by modifying precursor substituents.

How do structural modifications (e.g., hydroxyl/methoxy positioning) influence the antitubulin activity of methanone derivatives?

The antitubulin activity is highly sensitive to substitution patterns:

What analytical techniques are essential for characterizing methanone derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., δ 3.77–3.93 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ = 429.1677 for imidazole derivatives) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretching frequencies (~1630–1680 cm⁻¹) .

What molecular mechanisms underlie the cytotoxic effects of methanone derivatives in cancer cells?

Methanone derivatives induce apoptosis via:

- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics by binding to the colchicine site, leading to mitotic arrest .

- Mitochondrial Pathway Activation : Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2, coupled with p53 phosphorylation .

- Reactive Oxygen Species (ROS) Generation : Oxidative stress triggers caspase-3/7 activation .

How do researchers resolve contradictions in biological activity data across structurally similar methanone analogs?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents to isolate key pharmacophores (e.g., methoxy vs. hydroxy groups) .

- Dose-Response Analysis : Testing compounds across multiple concentrations to account for potency variability .

- Computational Modeling : Molecular docking to predict binding affinities and rationalize experimental discrepancies .

What strategies optimize the bioavailability of methanone-based tubulin inhibitors?

- Prodrug Design : Masking hydroxyl groups as acetates or phosphates to enhance membrane permeability .

- Scaffold Hybridization : Incorporating imidazole or thiazole rings improves solubility (e.g., compound 8j with IC₅₀ = 0.04 μM) .

- Pharmacokinetic Profiling : Assessing metabolic stability in liver microsomes and plasma protein binding .

What are the challenges in synthesizing methanone derivatives with ortho-trihydroxy substituents?

- Oxidative Instability : Trihydroxy groups are prone to oxidation, requiring inert atmospheres (e.g., argon) and low-temperature reactions .

- Purification Difficulties : Polar hydroxyl groups complicate chromatography; reverse-phase HPLC or preparative TLC is often necessary .

- Protection/Deprotection Strategies : Temporary protection of hydroxyls using acetyl or benzyl groups during synthesis .

How do methanone derivatives compare to classical tubulin inhibitors like colchicine or combretastatin?

- Potency : Methanone derivatives (e.g., compound 36 ) show IC₅₀ values as low as 0.02 μM, surpassing combretastatin A-4 (IC₅₀ = 0.04 μM) .

- Selectivity : Reduced toxicity to non-cancerous cells due to targeted mitochondrial apoptosis .

- Resistance Profile : Effective against multidrug-resistant lines by bypassing P-glycoprotein efflux mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.